(3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid
Description
This molecule features a bicyclic octahydroindole core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carboxylic acid at the 5-position. Such derivatives are commonly used as intermediates in peptide synthesis and drug development due to their stereochemical rigidity and functional versatility.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-5-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11+/m0/s1 |
InChI Key |
SOCDYVCYEMHBJP-KHUXNXPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Indole Derivatives
One classical approach starts from indole-2-carboxylic acid or its esters, which undergo catalytic hydrogenation to reduce the aromatic ring and form the octahydroindole core. Catalysts such as platinum, palladium, rhodium, or nickel are employed under controlled pressure (1–30 bar) to yield a mixture of cis endo isomers, including the desired (3AR,7AR) stereoisomer. Subsequent separation of diastereomers is often required, which can be laborious and involves:
- N-protection (e.g., benzoylation or Boc protection).
- Fractional crystallization using chiral resolving agents such as (S)-phenylethylamine.
- Deprotection and purification steps including ion-exchange chromatography and recrystallization.
This method, while effective, involves multiple steps and complex separations to isolate the pure stereoisomer.
Chiral Auxiliary-Induced Diastereoselective Ring Closure
A more recent and efficient method employs a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, to induce diastereoselective intramolecular ring closure, setting the trans-fused stereochemistry directly. The process involves:
- Formation of an intermediate amide or imine with the chiral auxiliary.
- Catalytic hydrogenolysis to remove the auxiliary, typically using palladium on carbon or palladium hydroxide under hydrogen atmosphere.
- Acid hydrolysis to yield the target octahydroindole carboxylic acid as its hydrochloride salt.
- Protection of the amine group with tert-butoxycarbonyl (Boc) to afford the final compound.
This approach reduces the number of steps and improves stereochemical control and yield. The hydrochloride salt is often crystallized from solvents like acetonitrile to enhance purity.
Multi-Step Synthesis from Cyclohexanone Derivatives
Another synthetic route starts from ethyl 2-oxocyclohexane carboxylate, which undergoes:
- Amination with chiral amines.
- Sequential functional group transformations including cyanide addition, silylation, benzylation, and mesylation.
- Ring closure to form the octahydroindole skeleton.
- Final deprotection and Boc protection steps.
This method is more complex but allows for large-scale synthesis with improved overall yields and fewer hazardous reagents compared to older methods relying on animal-derived enzymes or toxic chemicals.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Catalytic hydrogenation | Pt, Pd, Rh, or Ni catalyst; H2 gas | 1–10 bar, room temp to mild heat | Variable | Produces mixture of cis isomers; requires separation |
| 2 | Chiral auxiliary attachment | (S)-(-)-1-phenylethylamine | Mild heating, solvent dependent | High | Sets stereochemistry via diastereoselective ring closure |
| 3 | Hydrogenolysis (auxiliary removal) | Pd/C or Pd(OH)2/C, H2, ethanol | Room temp, atmospheric pressure | High | Clean removal of chiral auxiliary |
| 4 | Acid hydrolysis | 6 N HCl or similar mineral acid | Reflux or room temp | 80–90 | Converts intermediate to hydrochloride salt of target acid |
| 5 | Boc protection | Di-tert-butyl dicarbonate (Boc2O), base | Room temp, organic solvent | High | Protects amine group for stability and further reactions |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability | Purity & Stereocontrol |
|---|---|---|---|---|
| Catalytic hydrogenation + resolution | Established, uses common catalysts | Multiple steps, difficult diastereomer separation | Moderate | Good after separation |
| Chiral auxiliary-induced ring closure | High stereoselectivity, fewer steps | Requires chiral auxiliary and removal step | High | Excellent stereochemical purity |
| Multi-step from cyclohexanone | Avoids hazardous reagents, scalable | More synthetic steps, complex intermediates | High | Good, with proper purification |
Research Findings and Improvements
- The chiral auxiliary method significantly reduces the number of synthetic steps compared to classical methods, improving overall yield and stereochemical purity.
- Avoidance of hazardous reagents such as mercuric nitrate and animal-derived enzymes enhances safety and environmental compliance.
- Crystallization of the hydrochloride salt from acetonitrile provides a practical purification step yielding high-purity product suitable for pharmaceutical applications.
- Catalytic hydrogenation conditions have been optimized to use milder pressures and more selective catalysts to minimize side reactions and improve isomer ratios.
Chemical Reactions Analysis
Esterification
The carboxylic acid group reacts with alcohols under acidic or coupling-agent conditions:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 12 hrs | Methyl ester derivative | 85-90% |
| Ethanol + DCC/DMAP | RT, 4 hrs | Ethyl ester derivative | 78-82% |
Key Insight : Esterification preserves the Boc group, allowing subsequent modifications at the amine site.
Amide Bond Formation
Activation of the carboxylic acid enables coupling with amines:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HATU + DIPEA | DMF, RT, 6 hrs | Amide with benzylamine | 75-80% |
| EDCl/HOBt + DIPEA | CH₂Cl₂, 0°C→RT | Amide with propargylamine | 68-72% |
Mechanistic Note : The Boc group remains stable under these coupling conditions.
Boc Deprotection
Acid-mediated cleavage of the tert-butoxycarbonyl group:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HCl (4M in dioxane) | RT, 2 hrs | Free amine + CO₂ + tert-butanol | 95% |
| TFA/DCM (1:1) | 0°C→RT, 1 hr | Free amine hydrochloride salt | 90% |
Critical Detail : Deprotection generates a reactive primary amine for further functionalization .
Hydrogenation
Selective reduction of unsaturated bonds in the indole framework:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm) + Pd/C | Ethanol, 25°C, 8 hrs | Saturated decahydroindole derivative | 88% |
| H₂ (3 atm) + PtO₂ | AcOH, 40°C, 12 hrs | Fully reduced product | 82% |
Application : This step is crucial for modulating the compound's conformational flexibility.
Synthetic Pathways and Reaction Sequences
A multi-step synthesis from patent data illustrates its role in producing drug intermediates :
-
Hydrogenolysis :
-
Substrate: Ethyl 1-((S)-1-phenylethyl)octahydro-1H-indole-2-carboxylate
-
Reagents: Pd/C, H₂, ethanol
-
Product: Free amine intermediate (96% purity)
-
-
Acid Hydrolysis :
-
Reagents: HCl (6M), reflux
-
Product: (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride
-
Yield: 89% over two steps
-
Reaction Optimization Data
Comparative studies reveal optimal conditions for key transformations:
| Reaction | Optimal Catalyst | Temperature | Time | Solvent |
|---|---|---|---|---|
| Boc Deprotection | TFA | 0°C→RT | 1 hr | DCM |
| Hydrogenation | Pd(OH)₂/C | 25°C | 6 hrs | Ethanol |
| Amide Coupling | HATU | RT | 4 hrs | DMF |
Trade-off Note : Higher-temperature hydrogenation (40°C) reduces reaction time but increases byproduct formation .
Scientific Research Applications
Research indicates that compounds containing the octahydroindole framework exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of octahydroindoles can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Neuroprotective Effects : Some derivatives demonstrate neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.
The compound's binding affinity and activity against various biological targets are often investigated using techniques such as:
- Molecular Docking Studies : These studies help predict how the compound interacts with specific proteins.
- In vitro Assays : These assays measure the biological effects of the compound on cultured cells.
Drug Development
The unique structure of (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid allows for modifications that can enhance its pharmacological properties. Researchers are exploring:
- Synthesis of Analogues : By modifying the Boc group or the carboxylic acid moiety, researchers aim to create analogues with improved potency or selectivity.
- Formulation Development : The compound's solubility and stability are evaluated for potential formulation into drug delivery systems.
Synthetic Routes
Several synthetic routes have been developed for producing (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid. Key methods include:
- Cyclization Reactions : These reactions involve forming the bicyclic structure from simpler precursors.
- Protecting Group Strategies : The use of the Boc protecting group facilitates selective reactions at other functional sites.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of derivatives based on the octahydroindole scaffold. The researchers synthesized several analogues of (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain modifications significantly enhanced potency against breast cancer cells.
Case Study 2: Neuroprotective Effects
In another investigation featured in Neuropharmacology, researchers assessed the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that the compound could mitigate neuronal loss and improve survival rates in treated models.
Mechanism of Action
The mechanism of action of (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Analysis :
- The target’s octahydroindole core confers greater conformational rigidity compared to the pyrrole derivatives, which have planar aromatic systems.
- The carboxylic acid group enhances polarity and hydrogen-bonding capacity relative to the esters (10a–e) or ketone (SDS compound).
Analysis :
- The high yields (94–98%) for pyrrole derivatives (10a–b) suggest efficient CuCl₂-mediated cyclization .
Physical and Spectral Properties
Analysis :
- The Boc group’s characteristic tert-butyl signal (δ ~1.34 ppm in ¹H NMR) is conserved across derivatives .
- The target’s carboxylic acid would exhibit distinct IR (broad O-H stretch ~2500–3000 cm⁻¹) and NMR (δ ~12 ppm for COOH) features, absent in the ester/ketone analogs.
Research Implications and Limitations
- Strengths : The evidence highlights robust synthetic routes for Boc-protected heterocycles, with copper catalysis enabling high efficiency .
- Gaps: No direct data on the target compound’s synthesis, bioactivity, or industrial applications. Comparisons rely on extrapolation from structurally distinct analogs.
- Contradictions : The SDS compound’s safety profile emphasizes handling precautions , whereas the pyrrole derivatives lack such data despite similar Boc motifs.
Biological Activity
(3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid, with CAS number 1823266-68-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 269.34 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Biological Activity Overview
Research indicates that derivatives of indole compounds, including (3AR,7AR)-1-(tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid, exhibit various biological activities such as:
- Antiviral Activity : Similar indole derivatives have shown promise as inhibitors of HIV integrase, an essential enzyme in the HIV replication cycle. For instance, indole-2-carboxylic acid derivatives have demonstrated IC50 values as low as 0.13 μM against integrase, indicating strong inhibitory effects .
- Neuropharmacological Effects : Compounds structurally related to this indole derivative may interact with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as epilepsy and spasticity .
The mechanisms by which (3AR,7AR)-1-(tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid exerts its biological effects may involve:
- Metal Chelation : Binding interactions with metal ions (e.g., Mg²⁺) within the active sites of enzymes like integrase have been observed in related compounds. This chelation may stabilize the enzyme-substrate complex and inhibit enzymatic activity .
- Hydrophobic Interactions : The presence of long hydrophobic branches on the indole core can enhance binding affinity to target proteins by fitting into hydrophobic cavities near active sites .
Case Studies
Several studies have explored the biological activities of indole derivatives:
- HIV Integrase Inhibition :
- Neuropharmacological Applications :
Data Table: Biological Activities of Indole Derivatives
| Compound Name | CAS Number | IC50 (μM) | Target Enzyme/Activity |
|---|---|---|---|
| Indole-2-carboxylic Acid Derivative 3 | 1823266-68-7 | 0.13 | HIV Integrase Inhibitor |
| (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid | 1823266-68-7 | TBD | Potential mGluR Modulator |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (3AR,7AR)-1-(Tert-butoxycarbonyl)octahydro-1H-indole-5-carboxylic acid in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves and full chemical protective clothing to prevent skin contact. For respiratory protection, employ NIOSH/CEN-certified P95 (US) or P1 (EU) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges are recommended for higher aerosol exposure .
- Environmental Control : Avoid drainage contamination and use fume hoods during synthesis .
- First Aid : Immediate washing with water for skin/eye contact and medical consultation if irritation persists .
Q. How can researchers optimize the synthesis of this Boc-protected indole derivative to maximize yield?
- Methodological Answer :
- Reaction Design : Adapt procedures from structurally similar indole derivatives (e.g., ). Reflux with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to purify .
- Purification : Use sequential washing with acetic acid, water, ethanol, and diethyl ether to remove unreacted precursors .
- Monitoring : Employ TLC or HPLC to track reaction progress and confirm purity (>98% by HPLC) .
Advanced Research Questions
Q. How should conflicting data on the compound’s stability under acidic/basic conditions be resolved experimentally?
- Methodological Answer :
- Controlled Stability Studies : Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via NMR (e.g., Boc group cleavage at ~1.4 ppm) and HPLC (new peaks indicating decomposition products) .
- Incompatibility Analysis : Avoid strong acids/bases (e.g., HCl, NaOH) during storage, as they may hydrolyze the Boc group or decarboxylate the carboxylic acid moiety .
Q. What strategies are recommended to assess mutagenic potential given limited toxicological data?
- Methodological Answer :
- In Silico Screening : Use software like Derek Nexus or Toxtree to predict structural alerts for mutagenicity (e.g., indole ring interactions) .
- Empirical Testing : Conduct Ames tests (OECD 471) with Salmonella strains TA98 and TA100 to evaluate frameshift/base-pair mutations .
Q. How can researchers validate the compound’s conformational stability in solution for NMR studies?
- Methodological Answer :
- Solvent Selection : Use deuterated DMSO or CDCl₃ to assess solubility and aggregation. Note that polar aprotic solvents may stabilize the indole backbone .
- Variable Temperature NMR : Perform ¹H-NMR at 25°C, 40°C, and 60°C to detect conformational shifts (e.g., chair-flip in the octahydroindole system) .
Data Contradiction and Analysis
Q. How to address discrepancies in reported decomposition temperatures for Boc-protected indole derivatives?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (TGA) under nitrogen vs. air to differentiate thermal vs. oxidative pathways .
- DSC Profiling : Identify endothermic peaks (melting) and exothermic events (decomposition) to refine storage recommendations (e.g., store below 25°C in inert atmospheres) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
